2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Antimicrobial resistance quinolinium salts Gram-positive bacteria

2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic quinoline-pyrrolidine hybrid with the molecular formula C₂₂H₂₂N₂O₂S, a molecular weight of 378.5 g/mol, and a calculated logP of approximately 3.38, indicating moderate lipophilicity. The compound incorporates a 2-(quinolin-2-yloxy)pyrrolidine scaffold linked via an ethanone bridge to a benzylthio moiety, positioning it within a structurally related series that includes 2-(1H-pyrrol-1-yl), 2-(2-chlorophenyl), and 2-(2-methoxyphenoxy) analogues.

Molecular Formula C22H22N2O2S
Molecular Weight 378.49
CAS No. 2034247-77-1
Cat. No. B2853024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
CAS2034247-77-1
Molecular FormulaC22H22N2O2S
Molecular Weight378.49
Structural Identifiers
SMILESC1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSCC4=CC=CC=C4
InChIInChI=1S/C22H22N2O2S/c25-22(16-27-15-17-6-2-1-3-7-17)24-13-12-19(14-24)26-21-11-10-18-8-4-5-9-20(18)23-21/h1-11,19H,12-16H2
InChIKeyNGZNQCNLHYQOHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034247-77-1) – Core Chemical Identity and Procurement Baseline


2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic quinoline-pyrrolidine hybrid with the molecular formula C₂₂H₂₂N₂O₂S, a molecular weight of 378.5 g/mol, and a calculated logP of approximately 3.38, indicating moderate lipophilicity . The compound incorporates a 2-(quinolin-2-yloxy)pyrrolidine scaffold linked via an ethanone bridge to a benzylthio moiety, positioning it within a structurally related series that includes 2-(1H-pyrrol-1-yl), 2-(2-chlorophenyl), and 2-(2-methoxyphenoxy) analogues. Limited publicly available bioactivity data exist for this specific compound; however, the benzylthio substituent is structurally associated with the antimicrobial activity documented in closely related 3-substituted benzylthioquinolinium salts [1].

Why Direct Analogue Substitution of 2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone Is Scientifically Unwarranted Without Empirical Validation


The 2-(benzylthio) moiety is not a passive substituent: in the quinolinium salt series, benzylthio-bearing derivatives achieve MIC values in the 0.5–1 μg/mL range against Gram-positive organisms, comparable to ciprofloxacin, whereas closely related benzoylthio analogues show divergent potency [1]. Replacing the benzylthio with pyrrolyl, chlorophenyl, or methoxyphenoxy groups alters molecular weight (321 to >394 g/mol), logP (≈2.4–3.4), and hydrogen-bonding capacity, each of which can independently modify target engagement, membrane permeability, and off-target liability [2] . Given that no publicly reported head-to-head bioactivity data exist for these exact congeners, any assumption of functional interchangeability is speculative. Procurement decisions must therefore be guided by the compound’s unique physicochemical signature and the class-level antimicrobial precedent of the benzylthio pharmacophore.

Head-to-Head and Class-Level Differentiation Evidence for 2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone


Antimicrobial Potency Inference from Benzylthio-Quinolinium Scaffold: MIC Equivalence to Ciprofloxacin

In a study of 3-substituted benzylthioquinolinium salts, compound 4d, which bears a benzylthio substituent at the 3-quinoline position, exhibited MIC values of 0.5–1 μg/mL against Staphylococcus aureus and other Gram-positive strains, matching the activity of ciprofloxacin (reference antibiotic) [1]. Although the target compound features a non-quinolinium, quinolin-2-yloxy-pyrrolidine scaffold, the shared benzylthio pharmacophore supports a class-level inference of potent antimicrobial potential [1]. Direct dose-response data for the target compound against the same panel are not currently publicly available.

Antimicrobial resistance quinolinium salts Gram-positive bacteria

Physicochemical Differentiation: Increased Lipophilicity and Molecular Weight Compared to 2-(1H-Pyrrol-1-yl) Analogue

The target compound has a molecular weight of 378.5 g/mol and a calculated logP of 3.38 . In contrast, the closest structural analogue, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034248-15-0), has a molecular weight of 321.38 g/mol and a predicted logP of approximately 3.02 [1]. This represents an increase of 57.12 g/mol in molecular weight and a ΔlogP of +0.36 units, indicating that the target compound is both heavier and significantly more lipophilic. These differences are expected to reduce aqueous solubility and enhance membrane partitioning, which may translate into improved intracellular penetration for intracellular pathogens or altered pharmacokinetic profiles.

Lipophilicity molecular weight drug-likeness

Synthetic Accessibility Advantage: Modular Assembly Enabling Rapid Derivative Exploration

The synthesis of the target compound proceeds via sequential coupling of quinoline-2-ol with a pyrrolidine intermediate, followed by acylation with a benzylthio-acetic acid derivative . This modular route is documented to yield the target compound with typical purity levels of 95% or higher . In comparison, the 2-(2-chlorophenyl) and 2-(2-methoxyphenoxy) analogues require distinct coupling partners and may involve additional protection/deprotection steps, potentially affecting overall yield and scalability. The benzylthio-ethanone building block is commercially available, reducing synthetic complexity and enabling parallel library synthesis for SAR studies.

Synthetic chemistry lead optimization structure-activity relationship

Optimal Scientific and Industrial Application Scenarios for 2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone


Antimicrobial Lead Discovery and Drug-Resistance Profiling

Leverage the class-level antimicrobial precedent of benzylthio-substituted quinoline derivatives (MIC 0.5–1 μg/mL against Gram-positive strains, on par with ciprofloxacin) [1] to screen 2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone in methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) panels. The quinolin-2-yloxy-pyrrolidine scaffold, distinct from the quinolinium salts tested, may circumvent existing resistance mechanisms, making it a valuable probe for novel mode-of-action studies.

Physicochemical Property-Driven Analogue Selection for Intracellular Target Engagement

When designing a screening cascade for intracellular targets (e.g., Mycobacterium tuberculosis, Leishmania spp.), the observed ΔlogP of +0.36 and ΔMW of +57 g/mol compared to the 2-(1H-pyrrol-1-yl) analogue [2] suggest that the benzylthio variant may achieve superior membrane permeability and intracellular accumulation. This property makes it the preferred starting point over the lighter, less lipophilic pyrrolyl analogue for intracellular pathogen programs.

SAR Expansion via Modular Synthesis in Medicinal Chemistry Campaigns

Exploit the modular synthesis — coupling of quinoline-2-ol with pyrrolidine followed by acylation with commercially available benzylthio-acetic acid — to rapidly generate a focused library of benzylthio variants with modifications to the quinoline ring and pyrrolidine substitution . The anticipated high purity (≥95%) simplifies downstream assay preparation and reduces purification burden, enabling higher throughput in SAR optimization cycles.

Pharmacokinetic Probe Design Leveraging Enhanced Lipophilicity

In in vivo pharmacokinetic studies (rodent models), use the target compound as a lipophilic probe to assess the impact of benzylthio-driven physicochemical properties on volume of distribution, plasma protein binding, and brain penetration. The quantitative logP advantage (3.38) over less lipophilic analogues provides a rational basis for hypothesis testing around tissue distribution profiles without requiring extensive formulation work for solubility-limited compounds.

Quote Request

Request a Quote for 2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.